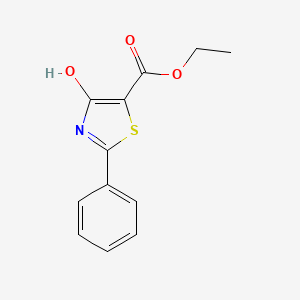

Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)9-10(14)13-11(17-9)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRYFBKKMLYRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425597 | |

| Record name | 5-[Ethoxy(hydroxy)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70547-29-4 | |

| Record name | 5-[Ethoxy(hydroxy)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate via Hantzsch Cyclization

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The primary synthetic route detailed herein is the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[1][2] This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses the rationale behind key procedural choices. It is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic pathway.

Introduction: The Significance of the Thiazole Scaffold

Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen atoms, which represent a "privileged structure" in medicinal chemistry.[3] Their unique electronic properties and ability to act as bioisosteres for other functional groups allow them to engage in a wide range of biological interactions. Consequently, the thiazole nucleus is a core component in numerous pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

The target molecule, this compound, incorporates several key features:

-

A stable 2-phenyl-thiazole core.

-

A 4-hydroxy group, which exists in tautomeric equilibrium with its keto form, influencing the molecule's electronic and hydrogen-bonding capabilities.

-

An ethyl 5-carboxylate group, providing a handle for further synthetic modification or acting as a key pharmacophoric element.

The development of efficient and scalable synthetic routes to such molecules is paramount for building chemical libraries for high-throughput screening and advancing drug discovery programs.[3] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and fundamental methods for this purpose.[5]

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[5][6] In the context of our target molecule, this involves the reaction between thiobenzamide and diethyl 2-chloro-3-oxosuccinate .[7][]

The reaction proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiobenzamide onto the electrophilic carbon bearing the chlorine atom in diethyl 2-chloro-3-oxosuccinate. This is a classic SN2 reaction that forms an intermediate S-alkylated thioimidate salt.[1][9][10]

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate, now positioned favorably, performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl carbon. This key step forms the five-membered ring characteristic of the thiazole precursor.[1]

-

Dehydration and Aromatization: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[9][10] The final product exists predominantly in its thermodynamically stable 4-hydroxy (enol) tautomeric form.

The overall mechanism is visually detailed in the diagram below.

Experimental Protocol

This section provides a comprehensive, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| Thiobenzamide | 2227-79-4 | C₇H₇NS | 137.21 | Purity ≥ 98% |

| Diethyl 2-chloro-3-oxosuccinate | 34034-87-2 | C₈H₁₁ClO₅ | 222.62 | Also known as Diethyl chlorooxalacetate.[11] |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Anhydrous, for reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For work-up. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction. |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For extraction wash. |

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layer. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.37 g, 10.0 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture until the thiobenzamide is fully dissolved.

-

Reagent Addition: To the stirred solution, add diethyl 2-chloro-3-oxosuccinate (2.23 g, 10.0 mmol, 1.0 eq.) dropwise over 5 minutes at room temperature. The choice of ethanol as a solvent is critical as it effectively dissolves both reactants and provides an appropriate boiling point for the subsequent heating step.[1][12]

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Cooling and Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. The addition of a weak base like sodium bicarbonate neutralizes the hydrochloric acid byproduct generated during the condensation, which can prevent potential side reactions and aid in product isolation.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

-

Washing and Drying: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diethyl 2-chloro-3-oxosuccinate is a halogenated compound and should be handled with care. Avoid inhalation and skin contact.

-

Use caution when heating flammable solvents like ethanol.

Process Validation and Data Interpretation

The successful synthesis relies on careful execution of the workflow, from preparation to final characterization.

Expected Results and Data

The following table summarizes typical quantitative data for this synthesis.

| Parameter | Typical Value |

| Reaction Time | 4 - 6 hours |

| Temperature | ~78 °C (Reflux) |

| Yield (Purified) | 75% - 85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons of the phenyl group, the ethyl ester (a quartet and a triplet), and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for the carbonyl carbons (ester and thiazole ring carbons), the phenyl carbons, and the ethyl group carbons.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of C₁₃H₁₃NO₃S (263.31 g/mol ).

-

Melting Point (MP): A sharp melting point range indicates high purity of the crystalline product.

Conclusion

This guide details a reliable and efficient synthesis of this compound from thiobenzamide using the Hantzsch thiazole synthesis. The methodology is characterized by its use of readily available starting materials, straightforward reaction conditions, and high yields. By understanding the underlying mechanism and adhering to the validated experimental protocol, researchers can successfully synthesize this valuable heterocyclic building block for further application in pharmaceutical research and development.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Gaikwad, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences.

-

Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933. Available at: [Link]

-

Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

-

Tomassetti, M., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. ResearchGate. Available at: [Link]

-

Gaikwad, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5196. Available at: [Link]

- Google Patents. (2009). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Diethyl 2-chloro-3-oxosuccinate | 34034-87-2 [sigmaaldrich.com]

- 12. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate: Structure, Properties, and Synthetic Strategies

Executive Summary: This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a member of the medicinally significant thiazole class of heterocyclic compounds. The 1,3-thiazole ring is a foundational scaffold in numerous FDA-approved drugs and therapeutic candidates, exhibiting a wide array of biological activities.[1][2] This document delineates the core chemical and structural properties of the title compound, offers a detailed, mechanistically-grounded protocol for its synthesis, and explores its relevance in drug discovery, drawing insights from its structural relationship to key pharmaceutical intermediates. The guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their work.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that occupies a prominent position in medicinal chemistry.[1][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups allow it to engage in various biological interactions. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This versatility has cemented the thiazole nucleus as a "privileged scaffold" in drug design, forming the core of numerous clinically important agents.[2][5] this compound serves as a representative example of this class, embodying the key structural features that make these compounds valuable for further chemical elaboration and biological screening.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. This section details the known properties of this compound.

Core Structure and Identity

The molecule consists of a central 1,3-thiazole ring substituted at the 2, 4, and 5 positions with a phenyl group, a hydroxyl group, and an ethyl carboxylate group, respectively.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential quantitative data for the compound.

| Property | Value | Source |

| CAS Number | 70547-29-4 | [6] |

| Molecular Formula | C₁₂H₁₁NO₃S | [6] |

| Molecular Weight | 249.29 g/mol | [6] |

| DSSTox Substance ID | DTXSID00425597 | [6] |

| ChEMBL ID | CHEMBL65312 | [6] |

Note: Experimental data such as melting point, boiling point, and detailed solubility are not extensively reported in publicly available literature for this specific compound. Researchers should perform empirical measurements for definitive values.

Tautomerism: The Keto-Enol Equilibrium

A critical structural feature of 4-hydroxythiazoles is their capacity to exist in tautomeric forms. The hydroxyl (enol) form can equilibrate with its corresponding keto form, 2-phenyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate. This equilibrium is influenced by factors such as solvent polarity and pH. Understanding this behavior is crucial, as the dominant tautomer can affect the molecule's reactivity and its interactions with biological targets.

Caption: Keto-enol tautomerism of the 4-hydroxythiazole scaffold.

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a well-established process in organic chemistry. The most direct and relevant method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis.

Primary Synthetic Route: Hantzsch-Type Condensation

This synthesis involves the reaction between Thiobenzamide and Diethyl bromomalonate .[7] This approach builds the five-membered ring through a sequence of nucleophilic substitution and cyclizing condensation.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of Hantzsch synthesis.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Thiobenzamide (1.0 eq) in a suitable polar aprotic solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as sodium ethoxide or potassium carbonate (1.1 eq), to the solution. Stir for 15-20 minutes at room temperature.

-

Causality: The base is essential to deprotonate the thioamide, forming a more potent thioenolate nucleophile, which initiates the reaction.

-

-

Electrophile Addition: Slowly add Diethyl bromomalonate (1.0 eq) to the reaction mixture dropwise.

-

Causality: The bromine atom makes the adjacent carbon highly electrophilic and susceptible to attack by the thioenolate. A slow addition rate helps to control any exothermic reaction.

-

-

Reaction & Cyclization: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds for 4-12 hours.

-

Causality: The initial S-alkylation is followed by an intramolecular nucleophilic attack of the nitrogen atom onto one of the ester carbonyls, leading to cyclization. Subsequent elimination of ethanol and tautomerization yields the aromatic 4-hydroxythiazole ring.

-

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.

-

Trustworthiness: This self-validating step ensures that only the desired, less soluble product precipitates upon neutralization, while unreacted starting materials and salts remain in the aqueous phase.

-

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound with high purity.

Relevance in Medicinal Chemistry and Drug Development

While direct biological data on this compound is sparse, its structural motifs are highly relevant in modern drug discovery.

Scaffold for Xanthine Oxidase Inhibitors

The most significant application context comes from its close structural relationship to intermediates used in the synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout. The core of Febuxostat is a 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The immediate precursor, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, differs from the title compound only by a methyl group at the 4-position instead of a hydroxyl group.[8] This highlights the utility of the 2-phenyl-thiazole-5-carboxylate scaffold as a validated platform for designing enzyme inhibitors.

Potential as an Antimicrobial and Anticancer Agent

The thiazole nucleus is a well-established pharmacophore in antimicrobial and anticancer drug design.[5][9] For instance, derivatives of the closely related Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have shown activity as antibacterial and antifungal agents.[10][11] Furthermore, the incorporation of an amide linkage at the carboxylate position of similar thiazole scaffolds has been a successful strategy in developing potent c-Met kinase inhibitors for cancer therapy.[2] The title compound, with its three points of functionalization (hydroxyl, ester, and phenyl ring), serves as an excellent starting point for creating diverse chemical libraries to screen for these and other biological activities.

Conclusion and Future Outlook

This compound is a synthetically accessible heterocyclic compound built upon the medicinally privileged thiazole scaffold. While not extensively studied in its own right, its structural components are present in highly successful pharmaceutical agents and biologically active molecules. Its synthesis via Hantzsch condensation is robust and allows for facile modification. Future research efforts should focus on empirically determining its full physicochemical profile, exploring its keto-enol tautomerism, and utilizing it as a platform to synthesize novel derivatives. The strategic modification of its phenyl, hydroxyl, and ester functionalities could yield new candidates for evaluation as enzyme inhibitors, antimicrobial agents, or anticancer therapeutics, continuing the rich legacy of the thiazole ring in drug discovery.

References

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). Systematic Reviews in Pharmacy. Retrieved January 17, 2026, from [Link]

-

A review on thiazole based compounds andamp; it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. Retrieved January 17, 2026, from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). ChemSrc. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

- Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. (n.d.). Google Patents.

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161797-99-5) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved January 17, 2026, from [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 17, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). Shandong Huayang Pharmaceutical Co., Ltd. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. apicule.com [apicule.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 10. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 11. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic data (NMR, IR, MS) of "Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

This compound possesses a core thiazole ring, a functionality known for its diverse biological activities. The structure is further embellished with a phenyl ring, a hydroxyl group, and an ethyl carboxylate group, all of which contribute distinct signatures to its spectroscopic profiles.

Caption: Molecular components of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Experimental Protocol (Typical): A sample of this compound would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum would be recorded on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Thiazole -OH |

| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.4 - 7.6 | Multiplet | 3H | Phenyl H (meta, para) |

| ~4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation: The broad singlet in the downfield region (~10.0-11.0 ppm) is characteristic of an acidic hydroxyl proton, in this case, attached to the thiazole ring. The multiplets in the aromatic region (~7.4-8.0 ppm) are assigned to the protons of the phenyl group. The quartet and triplet in the upfield region are classic signatures of an ethyl group, corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl ester, respectively. The splitting pattern (quartet and triplet) arises from the coupling between these adjacent groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol (Typical): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Thiazole-C=N |

| ~160 | Ester C=O |

| ~155 | Thiazole-COH |

| ~130-135 | Phenyl C (quaternary) |

| ~128-130 | Phenyl CH |

| ~125-127 | Phenyl CH |

| ~105 | Thiazole-C-COOEt |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation: The ¹³C NMR spectrum is expected to show distinct signals for each carbon environment. The carbonyl carbon of the ester group is anticipated to be the most downfield signal (~160 ppm). The carbons of the thiazole ring will appear at characteristic chemical shifts, influenced by the attached functional groups. The phenyl carbons will resonate in the typical aromatic region (~125-135 ppm). The aliphatic carbons of the ethyl ester will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Typical): The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a solid (using a KBr pellet or as a thin film) or dissolved in a suitable solvent.

Predicted IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium-Strong | O-H stretch (hydroxyl) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1700-1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch (aromatic and thiazole rings) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation: The IR spectrum will provide clear evidence for the key functional groups. A broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong, sharp peak in the region of 1700-1720 cm⁻¹ is a definitive marker for the carbonyl group of the ethyl ester. Absorptions corresponding to aromatic and aliphatic C-H stretches, as well as C=C and C=N double bond stretches from the rings, will also be present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol (Typical): A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI-MS):

| m/z | Proposed Fragment |

| 249 | [M]⁺ (Molecular Ion) |

| 221 | [M - C₂H₄]⁺ |

| 204 | [M - OCH₂CH₃]⁺ |

| 176 | [M - COOEt]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 249, corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃S). The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways would include the loss of ethylene from the ethyl group, the loss of the ethoxy radical, and the cleavage of the entire ethyl carboxylate group. The presence of the phenyl group is expected to give rise to characteristic fragments at m/z 105 (benzoyl cation) and 77 (phenyl cation).

Caption: Plausible fragmentation of the parent ion.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed spectroscopic fingerprint for this compound. This in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this compound, enabling its unambiguous identification and quality assessment in the absence of readily available experimental spectra. The presented methodologies and interpretations are grounded in fundamental spectroscopic principles and data from closely related structures, ensuring a high degree of scientific integrity and practical utility.

References

While direct spectroscopic data for the target compound was not found, the following resources provide relevant information on the synthesis and characterization of similar thiazole derivatives:

-

The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

"Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate" as a febuxostat intermediate

An In-Depth Technical Guide to Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate and its Congeners as Pivotal Intermediates in the Synthesis of Febuxostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1][2][3] The intricate chemical architecture of Febuxostat necessitates a multi-step synthesis, the efficiency of which is critically dependent on the strategic use of key intermediates. Among these, thiazole carboxylate derivatives serve as the foundational backbone of the molecule. This technical guide provides a comprehensive exploration of the synthesis and application of this compound and its closely related, industrially significant analogue, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, in the manufacturing of Febuxostat. We will delve into the mechanistic underpinnings of their synthesis, provide detailed experimental protocols, and discuss the analytical methodologies crucial for ensuring their quality and purity.

Introduction: The Strategic Importance of Thiazole Intermediates in Febuxostat Synthesis

The chemical structure of Febuxostat, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, features a central thiazole ring.[1] This heterocyclic moiety is not merely a structural linker but is integral to the molecule's inhibitory activity on xanthine oxidase. Consequently, the construction of this thiazole core is a pivotal phase in the overall synthesis. The use of pre-formed thiazole intermediates, such as this compound and its derivatives, offers a convergent and efficient approach to the final active pharmaceutical ingredient (API).

The selection of a specific intermediate is guided by factors such as the availability and cost of starting materials, reaction yields, and the ease of subsequent functional group transformations. The 4-hydroxyphenyl substituted thiazole intermediate, in particular, provides a reactive handle for the introduction of the isobutoxy group and subsequent cyanation, which are essential for the final structure of Febuxostat.

Synthetic Pathways to Key Thiazole Intermediates

The synthesis of the core thiazole intermediate can be achieved through several routes. The Hantzsch thiazole synthesis and its variations are commonly employed.

Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

A prevalent and industrially scalable method for the preparation of this key intermediate involves the condensation of 4-hydroxy thiobenzamide with ethyl 2-chloroacetoacetate.[1][4]

Reaction Scheme:

Figure 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Experimental Protocol:

-

Reaction Setup: A mixture of 4-hydroxy thiobenzamide (100 g, 0.653 mol) and ethyl 2-chloroacetoacetate (118.3 g, 0.719 mol) in denatured spirit (500 mL) is prepared in a suitable reaction vessel.[1]

-

Reaction Execution: The reaction mixture is heated to approximately 60°C to 65°C for about 2.5 hours.[1]

-

Work-up and Isolation: The reaction mixture is then cooled to 0°C to 5°C and stirred for about 1 hour.[1] The precipitated product is filtered, washed with a pre-cooled mixture of methanol and dichloromethane, and dried under reduced pressure to yield Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.[1]

Causality Behind Experimental Choices:

-

Solvent: Denatured spirit provides a suitable medium for the reactants and facilitates the reaction at a moderate temperature.

-

Temperature: Heating to 60-65°C provides the necessary activation energy for the condensation reaction without promoting significant side product formation.

-

Cooling and Precipitation: Cooling the reaction mixture decreases the solubility of the product, leading to its precipitation and allowing for efficient isolation by filtration.

Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate

The subsequent step involves the formylation of the 4-hydroxyphenyl group at the ortho position. This is a crucial step to introduce the aldehyde functionality, which is a precursor to the cyano group in Febuxostat.

Reaction Scheme:

Figure 2: Formylation of the thiazole intermediate.

Experimental Protocol:

-

Reaction Setup: To a clean and dry reactor, add polyphosphoric acid (120 kg) and heat to 40-50°C with stirring.[5]

-

Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (20 kg, 76.0 mol) and hexamethylenetetramine (HMTA) (11 kg, 76.3 mol).[5]

-

Reaction Execution: Heat the reaction mixture to 93°C for 3 hours.[5]

-

Work-up and Isolation: The reaction is quenched with water, and the pH is adjusted. The product is extracted with an organic solvent, dried, and crystallized to yield Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.[5][6]

Causality Behind Experimental Choices:

-

Formylating Agent: Hexamethylenetetramine in the presence of a strong acid like polyphosphoric acid is an effective reagent for the ortho-formylation of phenols (Duff reaction).

-

Catalyst/Solvent: Polyphosphoric acid acts as both a catalyst and a solvent, facilitating the reaction at an elevated temperature.[5] However, its high viscosity can pose challenges for industrial scale-up.[6] Alternative methods using trifluoroacetic acid have also been reported, but this raises concerns about equipment corrosion.[6]

Conversion to Febuxostat: The Final Steps

The formylated intermediate undergoes a series of transformations to yield the final Febuxostat molecule.

Workflow Diagram:

Figure 3: Key transformations from the formylated intermediate to Febuxostat.

Conversion of the Formyl Group to a Cyano Group

The aldehyde is converted to a nitrile, a key functional group in the Febuxostat structure.

Experimental Protocol:

-

A mixture of Ethyl-2-(3-formyl-4-hydroxy phenyl)-4-methyl thiazole -5- carboxylate and hydroxylamine hydrochloride is stirred in Dimethylformamide.[3]

-

Acetyl chloride is added, and the mixture is heated to 90°C for 2-3 hours.[3]

-

The reaction mass is cooled and diluted with water to precipitate the product, Ethyl-2-(3-cyano-4-hydroxy phenyl)-4- methyl thiazole -5-carboxylate.[3]

Alkylation of the Phenolic Hydroxyl Group

The hydroxyl group is alkylated with isobutyl bromide to introduce the characteristic isobutoxy side chain of Febuxostat.

Hydrolysis of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding Febuxostat. The choice of base for hydrolysis is critical to avoid the concomitant hydrolysis of the cyano group to an amide impurity.[1] While sodium hydroxide is commonly used, it can lead to the formation of the amide by-product.[1] The use of barium hydroxide octahydrate has been shown to provide Febuxostat with very high chemical purity and minimal amide impurity.[1]

Analytical Methods for Quality Control

Ensuring the purity and quality of the intermediates and the final API is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose.[7]

Key Chromatographic Parameters for Febuxostat and Related Substances:

| Parameter | Typical Conditions | Rationale |

| Column | C18 | Provides good separation for non-polar to moderately polar compounds.[7] |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol). | A gradient is often preferred to ensure the separation of all potential impurities with varying polarities.[7][8] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between resolution and run time.[8] |

| Detection | UV at a specific wavelength (e.g., 315 nm or 254 nm) | Febuxostat has a strong UV absorbance allowing for sensitive detection.[8][9] |

| Injection Volume | 20 µL | A typical injection volume for analytical HPLC.[8] |

Method Validation:

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] This includes assessing parameters such as:

-

Precision: Intra-day and inter-day precision are evaluated by repeated analyses. A relative standard deviation (% RSD) of not more than 2.0% is generally acceptable.[7]

-

Accuracy: Determined by recovery studies of spiked samples.

-

Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range.[9]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Conclusion

The synthesis of Febuxostat is a well-refined process where the strategic use of key intermediates like this compound and its derivatives is crucial for efficiency and scalability. Understanding the underlying chemistry, optimizing reaction conditions, and implementing robust analytical controls are essential for the successful and consistent production of this important therapeutic agent. This guide has provided a detailed overview of these aspects, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

References

- The Chemical Synthesis of Febuxostat: Role of Key Intermediates. (n.d.). Google Cloud.

- Application Note and Protocol: Analytical Method Development for Febuxostat Amide Impurity. (n.d.). Benchchem.

- WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT. (2011, June 9). WIPO.

- This compound synthesis. (n.d.). Chemicalbook.

- CN102924353A - Febuxostat intermediate preparation method. (n.d.). Google Patents.

- IMPROVED PROCESS FOR THE PREPARATION OF FEBUXOSTAT. (2011, July 15). European Patent Office.

- Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161797-99-5) API Intermediate Manufacturers. (n.d.). apicule.

- Preparation method of febuxostat intermediate. (n.d.). Eureka | Patsnap.

- Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. (2014). Der Pharma Chemica, 6(3), 300-311.

- Febuxostat. (2016, July 11). New Drug Approvals.

- A process for the preparation of febuxostat. (2010, December 29). European Patent Office.

- Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. (2024, June 18). International Journal of Pharmaceutical and Clinical Research.

- CN104418823A - Preparation method of febuxostat intermediate. (n.d.). Google Patents.

- Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2025, August 11). ChemicalBook.

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Febuxostat (a Xanthine Oxidase Inhibitor). (n.d.). Journal of Chromatographic Science, Oxford Academic.

- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN BULK AND TABLET DOSAGE FORM. (n.d.). IJRPC.

- Febuxostat Intermediate Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS:161797-99-5. (n.d.). Jinan Lead Pharm-chemical Co., Ltd..

- CN105510459A - Method for detecting febuxostat raw material. (n.d.). Google Patents.

- ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). Chemicalbook.

- Febuxostat Intermediate Ethyl 2- (3-Formyl-4-hydroxyphenyl) -4-Methylthiazole-5-Carboxylate 161798-01-2. (n.d.). Echemi.

- CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. (n.d.). Google Patents.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online.

- China Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate /Febuxostat Intermediate 161798-01-2. (n.d.). Sinoway.

- ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. (n.d.). ChemSynthesis.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 6. Preparation method of febuxostat intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. academic.oup.com [academic.oup.com]

Biological activity of 2-phenyl-1,3-thiazole-5-carboxylate derivatives

An In-Depth Technical Guide Biological Activity of 2-Phenyl-1,3-Thiazole-5-Carboxylate Derivatives

Executive Summary

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2][3] When substituted with a phenyl group at the 2-position and a carboxylate moiety at the 5-position, the resulting 2-phenyl-1,3-thiazole-5-carboxylate core gives rise to a class of derivatives with significant therapeutic potential. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols, offering field-proven insights for researchers engaged in drug discovery and development.

Chapter 1: The 2-Phenyl-1,3-Thiazole-5-Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a versatile building block in the design of bioactive molecules.[1][4] Its unique electronic properties and ability to form hydrogen bonds make it an excellent pharmacophore for interacting with various biological targets.[3] The lipophilic character of di-substituted thiazoles can enhance their transport across biological membranes, a crucial factor for drug efficacy.[4]

The general synthesis of the 2-phenyl-1,3-thiazole-5-carboxylate scaffold is often achieved through the Hantzsch thiazole synthesis or variations thereof. This typically involves the cyclocondensation of a thioamide (like benzothioamide) with an α-halocarbonyl compound (such as ethyl bromopyruvate). This robust reaction allows for the introduction of diverse substituents on the phenyl ring and modification of the carboxylate group, enabling the creation of large chemical libraries for biological screening.

Caption: General workflow for Hantzsch thiazole synthesis.

Chapter 2: Potent Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, selectively targeting cancer cells through various mechanisms of action, including the induction of apoptosis and interference with key signaling pathways.[3][5]

Mechanistic Insights: Targeting Key Cancer Pathways

Derivatives of the 2-phenyl-1,3-thiazole-5-carboxylate scaffold have demonstrated efficacy by inhibiting critical enzymes and proteins involved in tumor growth and proliferation.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling. For instance, certain thiazole derivatives have been shown to block Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[6] Others have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[7]

-

Enzyme Inhibition: Monoacylglycerol lipase (MAGL) is an enzyme that plays a role in pro-tumorigenic signaling. Specific 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as selective and potent MAGL inhibitors, demonstrating a novel therapeutic strategy.[8][9]

-

Induction of Apoptosis: Many of these compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can be a downstream effect of kinase inhibition or other cellular stresses induced by the compound. Studies have shown that these derivatives can arrest the cell cycle and increase levels of apoptotic markers like caspase-3.[10]

Caption: Simplified anticancer mechanism via kinase inhibition.

In Vitro Efficacy Across Cancer Cell Lines

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency. The choice of cell lines, such as A549 (lung), MCF-7 (breast), and HepG2 (liver), allows for the assessment of activity against different cancer types.[4][6][11]

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-hydroxybenzylidene)hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |

| 2-(4-hydroxybenzylidene)hydrazinyl-thiazole | HepG2 (Liver) | 7.26 ± 0.44 | [6] |

| Thiazole-based hLDHA inhibitor (8m) | HepG2 (Liver) | 5.15 | [4] |

| Thiazole-based hLDHA inhibitor (8l) | HeLa (Cervical) | 1.65 | [4] |

| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 (Ovarian) | 1.57 ± 0.06 | [10] |

| Thiazole/thiadiazole carboxamide (51am) | A549 (Lung) | 0.83 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-phenyl-1,3-thiazole-5-carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Broad-Spectrum Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[12] Thiazole derivatives have long been recognized for their antibacterial and antifungal properties, and the 2-phenyl-1,3-thiazole-5-carboxylate scaffold is no exception.[12][13]

Spectrum of Activity and Potency

These compounds have demonstrated activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14][15] Some derivatives also exhibit antifungal activity against strains like Aspergillus niger.[14] The potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-hydroxyphenyl)-1,3-thiazole | S. aureus | 125 | [14] |

| 2-(4-hydroxyphenyl)-1,3-thiazole | E. coli | 150 | [14] |

| 2-(4-hydroxyphenyl)-1,3-thiazole | A. niger | 150 | [14] |

| Heteroaryl(aryl) thiazole (Compound 3) | B. cereus | 230-700 | [16] |

| Pyrazolyl-thiazole (10g) | A. niger | 31.25 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[16]

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by reading the optical density with a plate reader.

Caption: Workflow for MIC determination via broth microdilution.

Chapter 4: Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous chronic diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to modulate pro-inflammatory mediators.[18][19]

In Vivo Assessment: Carrageenan-Induced Paw Edema

A standard and widely used preclinical model to screen for acute anti-inflammatory activity is the carrageenan-induced rat paw edema model.[18][20] This assay measures a compound's ability to reduce the local edema (swelling) induced by the injection of carrageenan, an inflammatory agent.

Protocol Outline:

-

Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., Nimesulide, Diclofenac), and test groups receiving different doses of the thiazole derivatives.[18][20]

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL solution of 1% carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[18]

Studies have shown that certain substituted phenyl thiazole derivatives can cause a significant percentage reduction in paw edema, with some compounds showing activity comparable to standard drugs like Nimesulide.[18][20]

Chapter 5: Future Perspectives

The 2-phenyl-1,3-thiazole-5-carboxylate scaffold is a highly versatile and "privileged" structure in drug discovery. The wealth of data on its anticancer, antimicrobial, and anti-inflammatory activities provides a strong foundation for further development.

Future research should focus on:

-

Lead Optimization: Systematic modification of substituents on the phenyl ring and the carboxylate moiety to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

Mechanism Deconvolution: In-depth studies to fully elucidate the molecular targets and signaling pathways for the most potent compounds.

-

In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal models of cancer and infectious diseases to evaluate their efficacy and safety.

-

Combating Drug Resistance: Investigating the potential of these derivatives to overcome existing drug resistance mechanisms in both cancer and microbial pathogens.

By leveraging the chemical tractability and proven biological relevance of this scaffold, researchers are well-positioned to develop novel and effective therapeutic agents to address significant unmet medical needs.

References

- Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.

- Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.

- Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.

- Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.

- Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.

- Anonymous. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.

- Al-Ostath, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central.

- Hassan, G. S., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central.

- Paul, P., et al. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.

- Kartsev, V., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.

- Anonymous. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.

- Fathalipour, S., et al. (n.d.). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PubMed Central.

- Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central.

- Pathan, S. A., et al. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health.

- Ahmed, A., et al. (n.d.). Synthesis and biological evaluation of novel trisubstituted thiazole derivatives as potential anti-inflammatory and antibacterial agents. Journal of Infection and Public Health.

- Schenone, S., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed.

- Ayati, A., et al. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PubMed Central.

- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR.

- Pathan, S. A., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.

- Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

- Afzal, O., et al. (n.d.). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Bentham Science Publisher.

- Al-Warhi, T., et al. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central.

- Pattan, S. R., et al. (2025). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate.

- Sharma, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Afzal, O., et al. (2025). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate.

- Drăghici, C., et al. (2025). The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. wjpmr.com [wjpmr.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate in Common Laboratory Solvents

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document establishes a predicted solubility profile based on its molecular structure and available data for analogous compounds. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively work with this compound and design robust experimental and formulation strategies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from initial discovery to a viable therapeutic agent.[1] For a drug to be effective, it must be absorbed into the bloodstream and reach its target site of action. Poor aqueous solubility is a primary obstacle in drug development, often leading to low bioavailability and erratic absorption.[2] Conversely, understanding a compound's solubility in various organic solvents is crucial for its synthesis, purification, and formulation into a suitable dosage form.[3]

This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities and are core scaffolds in numerous pharmaceuticals.[4][5] A thorough understanding of its solubility profile is therefore a prerequisite for any meaningful preclinical and clinical development.

Predicted Solubility Profile of this compound

Predicting the solubility of an organic compound can be approached by analyzing its molecular structure for key functional groups that dictate its polarity and potential for intermolecular interactions, such as hydrogen bonding.[6]

Molecular Structure Analysis:

-

Thiazole Ring: The thiazole ring itself is a polar heterocyclic system containing nitrogen and sulfur atoms, contributing to the molecule's overall polarity.[7]

-

Phenyl Group: The non-polar phenyl group will tend to decrease solubility in polar solvents like water and increase it in non-polar organic solvents.

-

Hydroxy Group (-OH): The presence of a hydroxyl group allows for hydrogen bonding with protic solvents (e.g., water, alcohols), which can enhance solubility in these solvents.

-

Ester Group (-COOC2H5): The ethyl ester group adds some polarity and can act as a hydrogen bond acceptor.

Based on this structural analysis and data from a closely related compound, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, which is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and dichloromethane, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large non-polar phenyl and ethyl groups are expected to dominate over the polar hydroxyl and thiazole functionalities. |

| Methanol, Ethanol | Soluble | The alcohol's ability to hydrogen bond with the hydroxyl and ester groups, coupled with its organic character, should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and may have a lower capacity to dissolve the compound. | |

| Acetone | Moderately Soluble | Similar to acetonitrile, acetone's polarity should allow for moderate solubility. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The presence of the phenyl and ethyl groups suggests good solubility in this common non-polar organic solvent. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent. | |

| Hexane, Heptane | Insoluble | The overall polarity of the molecule is too high for it to be soluble in non-polar aliphatic hydrocarbons. | |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the phenyl ring, but the polar groups will limit solubility. | |

| Diethyl Ether | Sparingly to Moderately Soluble | Diethyl ether has some polarity but is a less effective solvent for polar molecules compared to alcohols or DMSO. |

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3] This method is considered the gold standard for its reliability and accuracy.

3.1. Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone, dichloromethane, chloroform, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Using a calibrated pipette, add a precise volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Care should be taken to select a filter material that does not interact with the compound or the solvent.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

A standard curve of known concentrations of this compound in each solvent must be prepared to accurately quantify the solubility.

-

3.4. Data Reporting

The solubility should be reported in standard units such as mg/mL or g/L at the specified temperature. It is also good practice to report the pH of aqueous solutions, as the solubility of ionizable compounds can be pH-dependent.[8]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

For more detailed safety information on related compounds, consult the Material Safety Data Sheets (MSDS) for other thiazole derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of this compound and a detailed, practical protocol for its experimental determination. While the predicted profile offers a valuable starting point, the empirical data generated through the described methodology will provide the definitive solubility information required for informed decision-making in synthesis, purification, formulation, and overall drug development. The robust and reliable nature of the shake-flask method ensures that the obtained data will be of high quality and suitable for regulatory submissions.

References

-

CHEM-SP: A Simple Method to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Physics-based solubility prediction for organic molecules. University of Strathclyde. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

This compound. LookChem. [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

-

Thiazole. Wikipedia. [Link]

-

Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. pharmatutor.org [pharmatutor.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Phenylthiazole

Abstract